molecular formula C10H10N2O2S B1404635 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1610377-11-1

4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Cat. No. B1404635
M. Wt: 222.27 g/mol
InChI Key: UJYUJDHVBRLJHG-UHFFFAOYSA-N
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Description

The compound “4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid” is a complex organic molecule that contains several interesting functional groups. It has a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom. The carboxylic acid group (-COOH) is a common functional group that is often involved in chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the two heterocyclic rings and the carboxylic acid group. The pyrrole and thiazole rings would contribute to the aromaticity of the molecule, and the carboxylic acid group could participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrrole and thiazole rings, as well as the carboxylic acid group. The pyrrole ring is known to undergo electrophilic substitution reactions, while the thiazole ring can participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group would likely make the compound acidic, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Transformation of Derivatives

A significant aspect of research on 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid and its derivatives focuses on their synthesis and transformation. These compounds are part of the 1,3-azole family, which includes oxazoles, thiazoles, and imidazoles. These compounds exhibit a range of chemical and biological properties. For example, the synthesis of 4-phosphorylated derivatives of 1,3-azoles involves various methods, including the use of metallic derivatives of imidazole and phosphorus halides. These derivatives display diverse activities, such as insecticidal, anti-inflammatory, and neuroprotective effects (Abdurakhmanova et al., 2018).

Biological and Medicinal Applications

Research has also highlighted the biological and medicinal applications of thiazole derivatives. For instance, novel benzofused thiazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, showing significant potential as therapeutic agents (Raut et al., 2020). Moreover, the versatility of these compounds extends to the synthesis of heterocycles, which are crucial in developing drugs with central nervous system (CNS) activity. Functional groups such as thiazoles are identified as lead molecules for synthesizing compounds with potential CNS effects, highlighting the importance of these derivatives in medicinal chemistry (Saganuwan, 2017).

Catalytic Applications

The synthesis of pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, which contain the thiazole moiety, has been explored using hybrid catalysts, demonstrating the importance of these compounds in organic synthesis. These methodologies employ various catalysts, including organocatalysts and nanocatalysts, underlining the compounds' versatility and potential for developing lead molecules in pharmaceutical research (Parmar et al., 2023).

Future Directions

The study of compounds containing pyrrole and thiazole rings is a vibrant field of research due to their prevalence in biologically active compounds. Future research could explore the synthesis, reactivity, and potential applications of this compound .

properties

IUPAC Name

4-ethyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-7-8(9(13)14)15-10(11-7)12-5-3-4-6-12/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYUJDHVBRLJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)N2C=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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